2-(3-Methylbut-2-enyloxy)phenol chemical structure and physicochemical properties
2-(3-Methylbut-2-enyloxy)phenol chemical structure and physicochemical properties
Title: The Definitive Guide to 2-(3-Methylbut-2-enyloxy)phenol: Structural Profiling, Process Chemistry, and Synthetic Utility
Introduction As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic routes for bioactive prenylated phenolics. At the core of many of these pathways lies 2-(3-methylbut-2-enyloxy)phenol (CAS: 132277-33-9), a critical mono-prenyl ether of catechol[1]. This intermediate is the linchpin for accessing complex ortho-prenylated phenols via[3,3]-sigmatropic Claisen rearrangements[2]. This whitepaper dissects its physicochemical properties, establishes a self-validating protocol for its synthesis, and explores its downstream pharmacological utility.
Structural & Physicochemical Characterization
Understanding the physicochemical profile of 2-(3-methylbut-2-enyloxy)phenol is essential for optimizing solvent selection, extraction protocols, and predicting its behavior in biological assays. The molecule features a rigid aromatic ring coupled with a lipophilic prenyl chain, striking a balance between polarity (due to the free phenolic -OH) and hydrophobicity[3].
| Property | Value |
| Chemical Name | 2-(3-Methylbut-2-enyloxy)phenol |
| CAS Registry Number | 132277-33-9 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Density | 1.040 g/cm³ |
| Boiling Point | 282 °C |
| Flash Point | 127 °C |
| Topological Polar Surface Area (TPSA) | 29.46 Ų |
| Partition Coefficient (logP) | 2.737 |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Data synthesized from computational and experimental chemical databases[4],[3].
Causality in Drug Design: The logP of 2.737 and a TPSA of 29.46 Ų indicate excellent membrane permeability[4]. When this scaffold is integrated into larger flavonoid or cannabinoid structures, the prenyl group significantly enhances lipophilicity, facilitating the crossing of the blood-brain barrier (BBB) and anchoring into lipophilic protein pockets.
Rational Synthesis & Process Chemistry
The synthesis of 2-(3-methylbut-2-enyloxy)phenol requires the selective mono-O-alkylation of catechol. The primary challenge is preventing over-alkylation (di-prenylation) and mitigating the oxidative degradation of catechol into an ortho-quinone.
Step-by-Step Methodology: Selective Mono-Prenylation
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Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of catechol in anhydrous acetone. Add 1.1 equivalents of anhydrous potassium carbonate (K₂CO₃)[5].
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Causality: Acetone is a polar aprotic solvent that effectively solvates the reactants while enhancing the nucleophilicity of the phenoxide ion. We strictly utilize K₂CO₃ (a weak base) rather than NaOH. Strong bases would deprotonate both hydroxyl groups, driving unwanted di-alkylation and accelerating the auto-oxidation of the electron-rich catechol ring[5].
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Atmospheric Control: Degas the suspension with argon for 15 minutes.
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Causality: Catechol derivatives are highly susceptible to oxidation in basic media. Argon displacement is a non-negotiable step to ensure a self-validating, high-yield system.
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Electrophile Addition: Introduce 1.0 equivalent of prenyl bromide (1-bromo-3-methyl-2-butene) dropwise at 0 °C, then reflux the mixture for 5 hours[5].
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Causality: Dropwise addition at low temperature controls the local concentration of the highly reactive allylic bromide, kinetically favoring mono-alkylation over di-alkylation.
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In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The starting catechol (lower Rf, stains heavily with KMnO₄) should convert to a higher Rf spot corresponding to the mono-ether.
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Workup & Validation: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography. Validate the structure via ¹H-NMR (diagnostic prenyl methylene doublet at ~4.5 ppm and vinylic proton triplet at ~5.4 ppm).
Mechanistic Transformations: The Claisen Rearrangement
The true synthetic value of 2-(3-methylbut-2-enyloxy)phenol lies in its ability to undergo a thermal [3,3]-sigmatropic Claisen rearrangement to yield ortho-prenylated catechols[2].
Protocol: Thermal Rearrangement
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Reaction Setup: Dissolve the purified 2-(3-methylbut-2-enyloxy)phenol in N,N-diethylaniline and heat to 180–200 °C under an inert atmosphere[6].
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Causality: N,N-diethylaniline is chosen because it is a high-boiling, mildly basic solvent. The basicity is critical; it suppresses acid-catalyzed side reactions, such as the premature cyclization of the newly formed prenylphenol into a chroman derivative[6].
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Mechanism: The reaction proceeds via a highly ordered, six-membered transition state. The oxygen-carbon bond breaks as a new carbon-carbon bond forms at the ortho position, initially yielding 3-(1,1-dimethylallyl)catechol (the "abnormal" or reverse-prenyl Claisen product)[2],[7].
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Validation: HPLC-UV monitoring will show the disappearance of the ether peak. IR spectroscopy will confirm the restoration of the strong, broad phenolic -OH stretch (~3300 cm⁻¹).
Caption: Workflow for the synthesis and thermal Claisen rearrangement of 2-(3-methylbut-2-enyloxy)phenol.
Biological Relevance & Pharmacological Applications
Prenylated phenolics derived from this intermediate are highly privileged scaffolds in drug discovery. The addition of the prenyl group not only enhances target affinity via hydrophobic interactions but also acts as an electrophilic modulator under oxidative stress.
Nrf2/ARE Pathway Activation Prenylated catechols readily oxidize to ortho-quinones in the cytosol. These quinones are soft electrophiles that covalently modify the thiol groups of the Keap1 sensor protein. This modification induces a conformational change, releasing the Nrf2 transcription factor. Free Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Phase II detoxifying enzymes (e.g., HO-1, NQO1).
Caption: Activation of the Nrf2/ARE antioxidant pathway by prenylated phenolic derivatives.
Conclusion
2-(3-Methylbut-2-enyloxy)phenol is far more than a simple ether; it is a gateway molecule. By strictly controlling the process chemistry—leveraging weak bases, aprotic solvents, and inert atmospheres—scientists can reliably synthesize this intermediate. Subsequent Claisen rearrangements unlock the ortho-prenylated phenolic space, providing drug developers with lipophilic, highly bioactive scaffolds capable of modulating critical intracellular pathways.
References
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[3] PubChem. "132277-33-9 (C11H14O2) - PubChemLite". National Center for Biotechnology Information. URL:[Link]
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[6] Organic & Biomolecular Chemistry. "The first total synthesis of kwakhurin...". RSC Publishing. URL:[Link]
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[2] Chemical Reviews. "Claisen Rearrangement over the Past Nine Decades". ACS Publications. URL:[Link]
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[7] PMC. "Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols". URL:[Link]
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[5] John Wood Group. "Abstract - John Wood Group". URL:[Link]
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